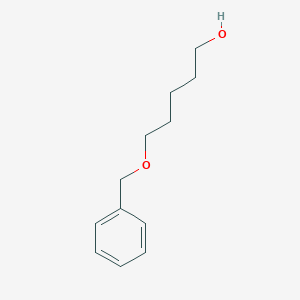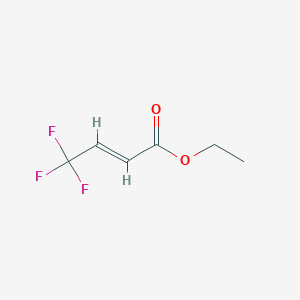
4,4,4-トリフルオロクロトン酸エチル
概要
説明
Ethyl 4,4,4-trifluorocrotonate is an organic compound with the molecular formula C6H7F3O2. It is a fluorinated ester, specifically an ethyl ester of 4,4,4-trifluorocrotonic acid. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
科学的研究の応用
Ethyl 4,4,4-trifluorocrotonate has several applications in scientific research:
作用機序
Target of Action
Ethyl 4,4,4-trifluorocrotonate is a chemical compound that primarily targets organic molecules in chemical reactions. It is often used as a reagent in the synthesis of various pharmaceuticals and agricultural products .
Mode of Action
The compound interacts with its targets through a process known as the Michael addition reaction . This reaction involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound, which in this case is ethyl 4,4,4-trifluorocrotonate .
Biochemical Pathways
The Michael addition reaction is a key step in many biochemical pathways. It can lead to the formation of various products depending on the nucleophile involved in the reaction . For instance, ethyl 4,4,4-trifluorocrotonate has been used in the synthesis of (2S,3S)-3-methyl- and (2S,3S)-3-trifluoromethylpyroglutamic acid .
Result of Action
The result of the action of ethyl 4,4,4-trifluorocrotonate is the formation of new compounds through the Michael addition reaction . The specific molecular and cellular effects would depend on the nature of these products and their interactions with biological systems.
Action Environment
The action of ethyl 4,4,4-trifluorocrotonate can be influenced by various environmental factors. For instance, the rate of the Michael addition reaction can be affected by the presence of catalysts, the temperature, and the pH of the environment . Furthermore, the compound is classified as a flammable liquid, and its stability and efficacy can be affected by exposure to heat, sparks, open flames, and hot surfaces .
生化学分析
Biochemical Properties
The role of Ethyl 4,4,4-trifluorocrotonate in biochemical reactions is quite significant. It has been used in the synthesis of (2S,3S)-3-methyl- and (2S,3S)-3-trifluoromethylpyroglutamic acid . It undergoes diastereoselective Michael addition reaction with ethyl crotonate
Molecular Mechanism
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 4,4,4-trifluorocrotonate can be synthesized through several methods. One common method involves the Michael addition reaction between ethyl crotonate and a fluorinating agent. The reaction typically requires a catalyst, such as a nickel(II) complex of the Schiff base of glycine with (S)-o-[N-(N-benzylprolyl)amino]benzophenone . The reaction conditions often include a temperature range of 25-30°C and a reaction time of several hours.
Industrial Production Methods
In industrial settings, the production of ethyl 4,4,4-trifluorocrotonate may involve large-scale Michael addition reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.
化学反応の分析
Types of Reactions
Ethyl 4,4,4-trifluorocrotonate undergoes various chemical reactions, including:
Michael Addition: This compound readily participates in Michael addition reactions with nucleophiles such as thiols and amines.
Substitution Reactions: It can undergo substitution reactions at the double bond, especially in the presence of catalytic amounts of alkylamines and ammonia.
Common Reagents and Conditions
Michael Addition: Common reagents include ethyl crotonate and fluorinating agents, with catalysts such as nickel(II) complexes.
Substitution Reactions: Reagents include aliphatic and aromatic thiols, aminothiols, and alkylamines, with reaction conditions often involving temperatures around 100°C.
Major Products Formed
類似化合物との比較
Ethyl 4,4,4-trifluorocrotonate can be compared with other fluorinated esters, such as:
Ethyl 4,4,4-trifluoro-2-butynoate: This compound has a similar structure but contains a triple bond instead of a double bond, leading to different reactivity and applications.
Ethyl 4,4,4-trifluoroacetoacetate: This ester has a keto group, which significantly alters its chemical properties and reactivity compared to ethyl 4,4,4-trifluorocrotonate.
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate: This compound has a different ester group and additional fluorine atoms, resulting in unique reactivity and applications.
Ethyl 4,4,4-trifluorocrotonate is unique due to its specific combination of a trifluoromethyl group and an ethyl ester, which provides a balance of reactivity and stability, making it valuable in various chemical and industrial processes.
特性
IUPAC Name |
ethyl (E)-4,4,4-trifluorobut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O2/c1-2-11-5(10)3-4-6(7,8)9/h3-4H,2H2,1H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKRJCMKLCDWROR-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701282600 | |
| Record name | Ethyl (2E)-4,4,4-trifluoro-2-butenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701282600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25597-16-4, 406-10-0 | |
| Record name | Ethyl (2E)-4,4,4-trifluoro-2-butenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25597-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4,4,4-trifluorocrotonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025597164 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC374114 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=374114 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl (2E)-4,4,4-trifluoro-2-butenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701282600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Butenoic acid, 4,4,4-trifluoro-, ethyl ester, (2E) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.276 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Butenoic acid, 4,4,4-trifluoro-, ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Ethyl 4,4,4-trifluorocrotonate primarily used for in a research setting?
A1: Ethyl 4,4,4-trifluorocrotonate is a valuable reagent in organic synthesis. It's primarily utilized as a dienophile in Diels-Alder reactions and as a Michael acceptor. [] These reactions are crucial for synthesizing various trifluoromethyl-substituted molecules, which are of interest in medicinal chemistry and materials science.
Q2: Are there preferred reaction conditions for using Ethyl 4,4,4-trifluorocrotonate in Diels-Alder reactions?
A2: Research indicates that Diels-Alder reactions involving Ethyl 4,4,4-trifluorocrotonate and dienes like 1-methoxy- and 1-ethoxy-cyclohexa-1,3-dienes favor the formation of bicyclo[2.2.2]octene derivatives with specific stereochemistry. [, ] For example, the reaction favors the (1RS,2RS,3SR,4RS) (exo-carboxylate) isomer when reacting with the aforementioned dienes. This highlights the influence of this reagent on the stereochemical outcome of the reaction.
Q3: Can you provide details on the physicochemical properties of Ethyl 4,4,4-trifluorocrotonate?
A3: Ethyl 4,4,4-trifluorocrotonate is a colorless liquid at room temperature. [] Its key properties include:
Q4: Has Ethyl 4,4,4-trifluorocrotonate been used in the synthesis of any specific molecules or materials?
A4: Yes, researchers have used Ethyl 4,4,4-trifluorocrotonate to synthesize fluorinated dendrimers. [] These dendrimers were designed for potential drug delivery applications, highlighting the versatility of Ethyl 4,4,4-trifluorocrotonate in constructing complex molecules with potential biological applications.
Q5: Is there a method for large-scale production of Ethyl 4,4,4-trifluorocrotonate that is considered efficient?
A5: A recent study described an efficient one-pot synthesis of Ethyl 4,4,4-trifluorocrotonate using ethyl trifluoroacetoacetate as the starting material. [] This method involves a reduction reaction followed by dehydration and achieved a 91% yield with 99% purity under optimized conditions. This process is considered advantageous for industrial production due to its cost-effectiveness, readily available starting materials, mild reaction conditions, safety, and simplicity.
Q6: What safety precautions should be taken when handling Ethyl 4,4,4-trifluorocrotonate?
A6: Ethyl 4,4,4-trifluorocrotonate should always be handled with caution in a well-ventilated area or a fume hood. [] Direct contact with skin or eyes should be avoided, and appropriate personal protective equipment should be worn during handling.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



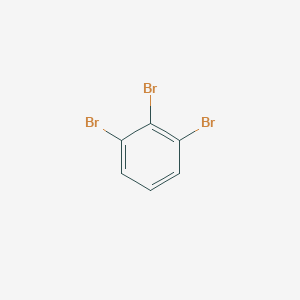


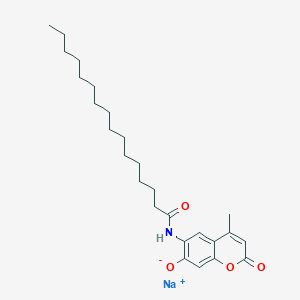

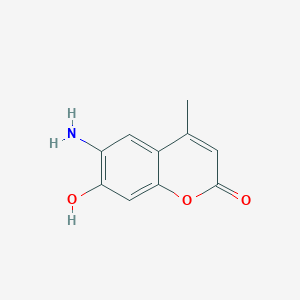
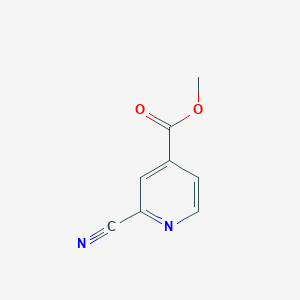


![(7R,8S,9R,10S)-rel-7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol](/img/structure/B42140.png)


